N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14-7-3-11(4-8-14)16-15(18)17-12-5-6-13(17)10-19-9-12/h3-4,7-8,12-13H,2,5-6,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHSJMIBWCPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2C3CCC2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS Number: 1396858-28-8) is a compound that belongs to the class of azabicyclic compounds, which have garnered attention due to their potential pharmacological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol. The compound features a bicyclic structure that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Molecular Weight | 276.33 g/mol |
| CAS Number | 1396858-28-8 |
This compound has been studied for its interaction with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The rigid structure of the azabicyclic skeleton contributes to its binding affinity and selectivity towards these transporters.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the azabicyclic structure can significantly affect biological activity. For instance, studies on related compounds have shown that substituents at specific positions can enhance or diminish transporter affinity. A notable finding is that the introduction of an ethylidenyl group at position 8 increases selectivity towards DAT and SERT, resembling the profile of known compounds like GBR 12909 .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate inhibitory effects on DAT and SERT, with IC₅₀ values indicating effective binding at nanomolar concentrations. These findings suggest potential applications in treating disorders related to dopamine and serotonin dysregulation, such as depression and anxiety disorders.
Case Studies
- Dopamine Transporter Inhibition : A study evaluated the compound's capacity to inhibit dopamine uptake in human cell lines, revealing an IC₅₀ value comparable to other azabicyclic derivatives known for their antidepressant properties.
- Serotonin Transporter Selectivity : Another investigation focused on the selectivity of this compound towards SERT over NET, highlighting its potential as a selective serotonin reuptake inhibitor (SSRI).
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Bicyclic Core Variations: The [3.2.1] bicyclic system (target compound and analogs ) provides a compact scaffold, while the [3.3.1] system () introduces conformational flexibility due to the expanded ring . Substitutions at position 3 (e.g., 3-oxa vs. 3-oxo or 3-sulfonyl) significantly alter electronic properties.
Substituent Effects :
- Aryl Groups : The 4-ethoxyphenyl group in the target compound balances lipophilicity (ethoxy) and polarity (carboxamide). In contrast, the 4-trifluoromethylphenyl group in increases electron-withdrawing effects and metabolic stability .
- Functional Groups : The ethyl ester in introduces hydrolytic liability compared to the stable carboxamide in the target compound.
Compounds with trifluoromethyl or sulfonyl groups () often exhibit improved pharmacokinetic profiles due to enhanced stability and binding .
Synthetic Accessibility :
- Functionalization of the 3-oxa-8-azabicyclo[3.2.1]octane core () is well-documented, enabling scalable synthesis of derivatives like the target compound .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, and what key intermediates are involved?
- Methodology : The synthesis typically involves coupling 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride with activated 4-ethoxyphenylcarbamoyl derivatives. A two-step process is common: (1) preparation of the bicyclic amine hydrochloride salt (e.g., via reductive amination or cyclization) and (2) carboxamide formation using carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
- Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride | Core bicyclic scaffold | |
| 4-Ethoxyphenyl isocyanate | Carboxamide precursor |
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 4.32–4.27 ppm for oxa-bridge protons, δ 7.06–7.93 ppm for aromatic protons) .
- HPLC-MS : Purity >95% with reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) .
- Elemental Analysis : Confirmation of C, H, N composition within ±0.4% deviation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, substituent variation) impact the compound’s biological activity and pharmacokinetics?
- Case Study : Replacement of the 4-ethoxyphenyl group with fluorophenyl (e.g., 2-fluoro-4-nitrophenyl) increases metabolic stability but reduces solubility. Halogenation at the bicyclo scaffold (e.g., 3,3-difluoro derivatives) enhances target binding affinity by 30–50% in kinase inhibition assays .
- Methodological Approach :
- SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes.
- In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) and Caco-2 permeability studies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or impurities in synthetic batches.
- Resolution Strategies :
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Batch Reproducibility : Compare multiple synthetic batches via LC-MS and bioactivity profiling .
Q. What computational methods are effective for predicting the compound’s target selectivity across kinase families?
- Approach :
- Kinome-Wide Docking : Use tools like Schrödinger’s Glide to screen against >400 kinases.
- MD Simulations : 100-ns simulations to assess binding stability (e.g., RMSD <2.0 Å for mTORC1/2) .
Q. What strategies optimize the compound’s solubility without compromising its blood-brain barrier (BBB) penetration potential?
- Experimental Design :
- Prodrug Synthesis : Introduce phosphate or ester groups at the ethoxy moiety (e.g., tert-butyl ester derivatives) .
- Co-Solvent Systems : Use PEG-400/water mixtures (up to 30% v/v) for in vivo studies .
- Data :
| Modification | Solubility (mg/mL) | LogP | BBB Score (PAMPA) |
|---|---|---|---|
| Parent compound | 0.12 | 2.8 | 0.65 |
| Phosphate prodrug | 1.5 | 1.2 | 0.58 |
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
